REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6]([C:11]([O:13]CC)=O)=[CH:5]2.[H-].[Na+].[C:18](OCCCC)(=O)[CH:19]=C.Cl>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:10]=[CH:9][C:8]2[N:7]3[CH2:18][CH2:19][C:11](=[O:13])[C:6]3=[CH:5][C:4]=2[CH:3]=1 |f:1.2|
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Name
|
|
Quantity
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30 g
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Type
|
reactant
|
Smiles
|
BrC=1C=C2C=C(NC2=CC1)C(=O)OCC
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Name
|
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
35.1 mL
|
Type
|
reactant
|
Smiles
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C(C=C)(=O)OCCCC
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCCCC
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCCCC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCCCC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
|
UNSPECIFIED
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Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
while stirring vigorously at an internal temperature of 110° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
over 24 h
|
Duration
|
24 h
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
CUSTOM
|
Details
|
was continued at 110° C. for a total of 48 h
|
Duration
|
48 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled in an ice-bath
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with dichloromethane (2×200 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The resulting orange residue was dissolved in acetic acid (900 mL)
|
Type
|
TEMPERATURE
|
Details
|
The orange solution was refluxed 16 h before the solvents
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
were removed under vacuum
|
Type
|
ADDITION
|
Details
|
To the residue was added dichloromethane (300 mL)
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
rinsed twice with dichloromethane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |